4-(5-(呋喃-2-基)-1,3,4-噻二唑-2-基)-N-(4-甲氧基苯乙基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

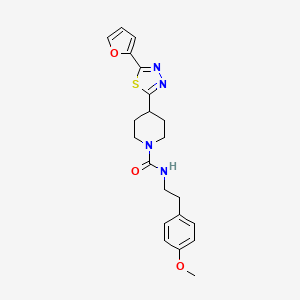

The compound 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, such as 5-HT2 antagonist activity. This type of compound is characterized by the presence of a furan ring, a thiadiazole moiety, and a piperidine structure, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-(benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines with 5-HT2 antagonist activity involves a series of reactions starting from acetylated piperidine derivatives and methyl glycolate, leading to various benzo[b]furan and benzo[b]thiophene analogs with potent in vitro activity . Although the exact synthesis of 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, which is a five-membered oxygen-containing aromatic heterocycle, attached to a 1,3,4-thiadiazole ring, a heterocyclic compound containing both sulfur and nitrogen atoms. The piperidine ring, a six-membered nitrogen-containing heterocycle, is likely to impart flexibility and contribute to the binding affinity of the molecule to biological targets. The methoxyphenethyl group may provide additional aromatic interactions and steric effects that influence the compound's overall bioactivity.

Chemical Reactions Analysis

Related compounds have shown reactivity under various conditions. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases such as potassium tert-butylate and potassium carbonate in the presence of primary amines or morpholine leads to the formation of thioamides of furylacetic acid . These reactions indicate that the thiadiazole ring can undergo ring-opening and substitution reactions, which could be relevant for the modification or optimization of the compound's structure for enhanced biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide are not provided, compounds with similar structures typically exhibit properties that are influenced by their heterocyclic components. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and ability to engage in hydrogen bonding and other non-covalent interactions. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

科学研究应用

合成和抗菌活性

一项研究探索了唑类衍生物的合成,包括与您感兴趣的化合物相关的化合物,从呋喃-2-碳酰肼开始。对这些化合物进行了表征和抗菌活性测试,显示出对某些微生物的活性。这项研究突出了该化合物在开发抗菌剂方面的潜力 (Başoğlu 等人,2013)。

抗原生动物剂

另一项研究重点关注新型双阳离子咪唑并[1,2-a]吡啶和 5,6,7,8-四氢-咪唑并[1,2-a]吡啶作为抗原生动物剂。这些化合物表现出很强的 DNA 亲和力,并在体外和体内对锥虫属和疟原虫属表现出有希望的活性,表明它们在治疗原生动物感染中的作用 (Ismail 等人,2004)。

抗利什曼病活性

对带有哌嗪基连接的苯甲 amid 取代基的 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑的研究旨在优化抗利什曼病活性。合成的化合物对利什曼原虫表现出显着的活性,在苯甲 amid 氮上的特定取代增强了生物活性。这项工作有助于开发治疗利什曼病的新疗法 (Tahghighi 等人,2011)。

合成和生物活性

该化合物的重要性延伸到从天然产物衍生的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑并嘧啶的合成,作为抗炎和镇痛剂。评估了这些化合物的 COX-1/COX-2 抑制、镇痛和抗炎活性,表明它们在药物开发中的潜力 (Abu‐Hashem 等人,2020)。

抗抑郁和抗焦虑活性

另一个研究方向涉及合成 1-{[3-(呋喃-2-基)-5-取代苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪化合物。对这些化合物进行了抗抑郁和抗焦虑活性测试,显示出在治疗神经精神疾病方面具有显着的潜力 (Kumar 等人,2017)。

作用机制

Target of action

Similar compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles have been associated with diverse pharmacological activities .

Mode of action

It’s worth noting that similar compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles have been found to exhibit a broad spectrum of biological activities .

属性

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-27-17-6-4-15(5-7-17)8-11-22-21(26)25-12-9-16(10-13-25)19-23-24-20(29-19)18-3-2-14-28-18/h2-7,14,16H,8-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEQPKVIWFXMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)

![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)

![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2508630.png)

![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)

![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)

![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)